molecular formula C10H14N4S B14556793 Pyrazinecarbothioamide, 6-(1-piperidinyl)- CAS No. 61689-83-6

Pyrazinecarbothioamide, 6-(1-piperidinyl)-

Cat. No.: B14556793
CAS No.: 61689-83-6
M. Wt: 222.31 g/mol
InChI Key: YVJCYWZZDYHEPB-UHFFFAOYSA-N
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Description

Pyrazinecarbothioamide, 6-(1-piperidinyl)- is a heterocyclic compound that features a pyrazine ring substituted with a carbothioamide group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazinecarbothioamide, 6-(1-piperidinyl)- typically involves the reaction of pyrazine derivatives with piperidine and thiocarbonyl compounds. One common method includes the cyclization of a pyrazine derivative with a piperidinyl-substituted thiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of pyrazinecarbothioamide, 6-(1-piperidinyl)- may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Pyrazinecarbothioamide, 6-(1-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyrazinecarbothioamide, 6-(1-piperidinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrazinecarbothioamide, 6-(1-piperidinyl)- involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact pathways and molecular targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazinecarbothioamide, 6-(1-piperidinyl)- is unique due to its specific combination of a pyrazine ring, carbothioamide group, and piperidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

61689-83-6

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

6-piperidin-1-ylpyrazine-2-carbothioamide

InChI

InChI=1S/C10H14N4S/c11-10(15)8-6-12-7-9(13-8)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,11,15)

InChI Key

YVJCYWZZDYHEPB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=CN=C2)C(=S)N

Origin of Product

United States

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